2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry Research
Nitrogen-containing heterocycles are fundamental building blocks in the design of new therapeutic agents. Their prevalence in natural products and clinically approved drugs underscores their importance. These cyclic compounds, which incorporate nitrogen atoms within their ring structures, can engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination. This versatility allows them to bind with high affinity and specificity to biological macromolecules such as enzymes and receptors, thereby modulating their function.
The structural diversity and tunable electronic properties of nitrogen heterocyles make them "privileged structures" in medicinal chemistry. This means that a single heterocyclic core can be decorated with various functional groups to create a library of compounds with a wide spectrum of biological activities. From anticancer to antimicrobial and anti-inflammatory applications, the impact of these compounds is far-reaching. researchgate.net
Overview of the Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Structure for Chemical Investigation
The pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic system composed of a pyrrole (B145914) and a pyrazine (B50134) ring, has garnered significant attention in chemical research. This framework is of particular interest due to its demonstrated role as a potent inhibitor of various protein kinases. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown notable activity as kinase inhibitors. researchgate.net The arrangement of nitrogen atoms in the scaffold provides key hydrogen bonding sites that can interact with the ATP-binding pocket of kinases. The planarity of the ring system also facilitates favorable stacking interactions. The versatility of this scaffold allows for synthetic modification at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.
Scope and Research Focus on 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine within the Pyrrolo[2,3-b]pyrazine Class
Within the diverse class of pyrrolo[2,3-b]pyrazine derivatives, this compound serves as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position and the methyl group at the 7-position are strategically placed to allow for further chemical modifications.
The bromine atom, in particular, is a versatile functional handle. It can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. This allows for the introduction of a wide array of substituents at this position, which is crucial for exploring the structure-activity relationships of potential drug candidates. The methyl group at the 7-position can influence the compound's solubility, metabolic stability, and binding interactions with its biological target.
While detailed, publicly available research focusing exclusively on the biological activity of this compound is limited, its significance lies in its role as a building block for creating libraries of potential kinase inhibitors and other biologically active compounds. The subsequent sections will explore the known chemical properties and synthetic utility of this important intermediate.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAOGCFPKJZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=C(N=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 7 Methyl 5h Pyrrolo 2,3 B Pyrazine
Direct Synthesis Routes to 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
The formation of the 5H-pyrrolo[2,3-b]pyrazine ring system is the central challenge in synthesizing the target compound. While various methods exist for creating fused heterocyclic systems, specific approaches are favored for their efficiency and control over regioselectivity.
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions are crucial in modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions. wikipedia.org In the context of pyrrolo[2,3-b]pyrazine synthesis, palladium catalysis is most prominently used in the precursor synthesis phase, particularly for installing the ethynyl (B1212043) group necessary for cyclization via the Sonogashira coupling reaction. rsc.orglibretexts.org
However, the final ring-closing step to form the pyrrole (B145914) moiety of the target compound is more commonly achieved through a base-induced intramolecular cyclization rather than a direct palladium-catalyzed cyclization. rsc.org After a Sonogashira reaction couples a terminal alkyne to a halogenated pyrazine (B50134) precursor, a strong base is typically used to facilitate the heteroannulation, leading to the formation of the 5H-pyrrolo[2,3-b]pyrazine core. rsc.org
Optimized Reaction Conditions and Reagent Systems for Target Compound Formation
The Sonogashira coupling, for instance, is typically run at room temperature or slightly elevated temperatures in a basic solvent like triethylamine (B128534), which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgnih.gov The choice of palladium catalyst, copper(I) co-catalyst, and solvent system is crucial for the reaction's success. libretexts.org
Below is a table summarizing typical reaction conditions for the key synthetic steps leading to the pyrrolo[2,3-b]pyrazine scaffold.
| Synthetic Step | Reagents & Catalysts | Solvent | Base | Temperature |
|---|---|---|---|---|
| Pyrazine Bromination | Bromine (Br₂) | Dichloromethane (B109758) (DCM) | Pyridine (B92270) | Room Temperature |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (TEA) / THF | Triethylamine (TEA) | Room Temperature to 90°C |
| Intramolecular Cyclization | N/A | Dimethylformamide (DMF) | Sodium Hydride (NaH) | 0°C to Room Temp |
Precursor Synthesis and Intermediate Derivatization Strategies Relevant to the Pyrrolo[2,3-b]pyrazine Core
The successful synthesis of the target compound is highly dependent on the preparation of appropriately functionalized precursors. The strategy involves creating a pyrazine ring with the necessary substituents in place to facilitate the subsequent formation of the fused pyrrole ring.
Preparation of Halogenated Pyrazine Building Blocks
A critical precursor for the synthesis is a halogenated aminopyrazine. For the target compound, 2-amino-3-bromo-5-methylpyrazine (B112963) serves as an ideal starting building block. The synthesis of this intermediate is straightforward and efficient.
The process begins with 5-methylpyrazin-2-amine. chemicalbook.com This compound is dissolved in a solvent such as dichloromethane (DCM), and pyridine is added. chemicalbook.com Bromine is then introduced to the mixture, which is stirred at room temperature. chemicalbook.com The reaction results in the regioselective bromination of the pyrazine ring at the 3-position, affording 2-amino-3-bromo-5-methylpyrazine in high yield (approximately 88%). chemicalbook.com This halogenated building block possesses both the required methyl group at the 5-position and the necessary amino and bromo groups positioned for the subsequent reaction steps.
Installation of Ethynyl Moieties for Cyclization Pathways
With the halogenated pyrazine precursor in hand, the next step is the installation of an ethynyl (alkyne) group, which is essential for the final ring-closing reaction. The Sonogashira reaction is the premier method for this transformation, creating a carbon-carbon bond between the bromo-substituted carbon of the pyrazine and a terminal alkyne. wikipedia.org
In this step, 2-amino-3-bromo-5-methylpyrazine is reacted with a terminal alkyne, such as trimethylsilylacetylene, under Sonogashira conditions. rsc.org This reaction employs a palladium catalyst, like bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) cocatalyst, typically copper(I) iodide. libretexts.orgnih.gov The reaction is carried out in a basic solvent, often a mixture of triethylamine and tetrahydrofuran. acs.org The successful coupling replaces the bromine atom with an ethynyl moiety, yielding a key intermediate, 5-methyl-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. This intermediate contains the complete carbon skeleton and the necessary functional groups poised for the final intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine ring system.
Advanced Synthetic Transformations and Functionalization of Pyrrolo 2,3 B Pyrazine Scaffolds
Cyclization and Annulation Strategies for Pyrrolo[2,3-b]pyrazine Formation
The construction of the pyrrolo[2,3-b]pyrazine ring system is a key step in the synthesis of derivatives of this class. Various cyclization and annulation strategies have been developed to achieve this, often involving the formation of the pyrrole (B145914) ring onto a pre-existing pyrazine (B50134) core or vice-versa.
Foundational Cyclization Methods from Pyrrole and Pyrazine Precursors
The synthesis of the pyrrolo[2,3-b]pyrazine scaffold can be achieved through the condensation of appropriately substituted pyrrole and pyrazine precursors. A common strategy involves the reaction of a diamino-substituted pyrazine with a dicarbonyl compound or its equivalent, leading to the formation of the fused pyrrole ring. While specific examples for the direct synthesis of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine from individual pyrrole and pyrazine precursors are not extensively detailed in the literature, general synthetic routes for pyrrolopyrazine derivatives often involve multi-step sequences. researchgate.net For instance, a key precursor, 2-(2-cyanoacetamido)pyrazine, can be utilized to synthesize a variety of pyrazine-linked heterocycles. researchgate.net Another approach involves the N-amination of substituted pyrroles followed by cyclization to form related bicyclic systems like pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines. nih.gov
Regioselective Annulation Approaches
Regioselective annulation is a powerful strategy for the controlled synthesis of complex heterocyclic systems. In the context of pyrrolo[2,3-b]pyrazines, this would involve the regioselective formation of the pyrrole ring onto a substituted pyrazine. Gold(I)-catalyzed regioselective annulation has been successfully employed in the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from dihydropyrazinones. acs.org This method demonstrates the potential for achieving high regioselectivity in the formation of fused pyrrole rings. Another approach involves the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates to form bicyclic systems, which can then undergo rearrangement to form pyrrolo[1,2-b] nih.govnih.govoxazine derivatives. mdpi.com While not directly applied to the synthesis of this compound, these methods highlight the potential of modern annulation strategies for the regiocontrolled construction of the desired scaffold.
Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom at the 2-position of the this compound scaffold provides a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a range of aryl and heteroaryl boronic acids has been achieved using a tandem catalyst system of XPhosPdG2/XPhos under microwave irradiation. researchgate.net Similarly, the coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been efficiently performed using tetrakis(triphenylphosphine)palladium(0) as a catalyst under microwave conditions. mdpi.com These examples suggest that similar conditions could be adapted for the Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature | Yield Range | Ref |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Good to Excellent | nih.gov |
| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 °C | Good to Excellent | nih.gov |
| XPhosPdG2 | XPhos | Cs₂CO₃ | Dioxane | 150 °C (MW) | Good to Excellent | researchgate.net |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 120 °C (MW) | Good to Excellent | mdpi.com |
Sonogashira Cross-Coupling and Subsequent C-N Cyclization
The Sonogashira cross-coupling reaction, which involves the palladium- and copper-co-catalyzed reaction of a halide with a terminal alkyne, is a fundamental tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The resulting alkynyl-pyrrolo[2,3-b]pyrazines can serve as valuable intermediates for further transformations, including intramolecular C-N cyclization to form more complex fused heterocyclic systems.
While specific studies on the Sonogashira coupling of this compound are limited, the reaction has been successfully applied to other bromo-substituted heterocycles. For example, the Sonogashira coupling of 5,6-dichloropyrazine-2,3-dicarbonitrile with phenylacetylene (B144264) has been reported as a key step in a one-pot multicomponent reaction to form pyrrolo[2,3-b]pyrazine derivatives. researchgate.net Furthermore, the Sonogashira coupling of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide has been utilized to synthesize pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. researchgate.net
The general conditions for Sonogashira coupling typically involve a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, a base such as triethylamine (B128534) or diisopropylethylamine, and a suitable solvent like THF or DMF. nih.govorganic-chemistry.org
Table 2: Typical Conditions for Sonogashira Coupling of Bromo-heterocycles
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 °C | researchgate.net |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | nih.gov |
| Pd(acac)₂ | CuI | K₃PO₄ | DMSO | 125 °C | organic-chemistry.org |
Following the Sonogashira coupling, the introduced alkynyl group can participate in intramolecular cyclization reactions to form new rings. For instance, an appropriately positioned amino group on the pyrrolo[2,3-b]pyrazine scaffold could undergo an intramolecular addition to the alkyne, leading to the formation of a new fused ring system.
Buchwald-Hartwig Amination and C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. This reaction is of paramount importance in the synthesis of a wide array of nitrogen-containing compounds. For this compound, this transformation would enable the introduction of various amino substituents at the 2-position.
A study on the closely related 7-bromothieno[2,3-b]pyrazine-6-carboxylate has demonstrated the successful application of the Buchwald-Hartwig amination with various (hetero)arylamines, affording the corresponding amino-substituted products in good to excellent yields. nih.gov This strongly suggests that this compound would be a suitable substrate for this reaction. The reaction conditions for the amination of 7-bromothieno[2,3-b]pyrazine-6-carboxylate involved the use of different palladium catalysts and ligands, such as Pd₂(dba)₃ with Xantphos or Pd(OAc)₂ with BINAP, and a base like Cs₂CO₃ in a solvent such as toluene (B28343) or dioxane. nih.gov
Furthermore, the Buchwald-Hartwig amination of other bromo-heterocycles, including 2-bromopyridines and 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, has been well-established, further supporting the applicability of this methodology. researchgate.netnih.gov
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature | Yield Range | Ref |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 °C | 50-99% | nih.gov |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 °C | 50-99% | nih.gov |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 °C | High | nih.gov |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 °C | 55-98% | researchgate.net |
Heck Reactions
The Mizoroki-Heck reaction serves as a powerful tool for the formation of carbon-carbon bonds, and its application to bromo-substituted pyrrolo[2,3-b]pyrazines opens avenues for significant structural diversification. nih.govbeilstein-journals.org This palladium-catalyzed process involves the reaction of the aryl bromide with an alkene in the presence of a base. beilstein-journals.org For this compound, the bromine atom at the C-2 position is the reactive site for this transformation.
The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyrrolopyrazine ring. Subsequent coordination of an alkene (e.g., acrylates, styrenes) and migratory insertion, followed by β-hydride elimination, yields the vinylated product and regenerates the active palladium catalyst. The choice of catalyst, ligands, base, and solvent is critical for optimizing reaction yields and selectivity. d-nb.info While electron-withdrawing groups on the aryl bromide can facilitate the reaction, the electron-rich nature of the pyrrolo[2,3-b]pyrazine core still permits effective coupling. d-nb.info This methodology is instrumental for introducing complex side chains at the C-2 position, significantly expanding the accessible chemical space for this class of compounds.
| Reactant | Alkene Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 2-(styryl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine |
| This compound | Butyl acrylate | Pd(OAc)₂ / CataCXium® Ptb | K₂CO₃ | DMF/H₂O | Butyl (E)-3-(7-methyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)acrylate |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazine ring within the pyrrolo[2,3-b]pyrazine system makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C-2 position is an effective leaving group, making this position the primary site for nucleophilic attack. This pathway is fundamental for introducing nitrogen, oxygen, and sulfur nucleophiles onto the heterocyclic core.
Regioselective Amination of Dihalo-Pyrrolopyrazines
In dihalogenated pyrrolo[2,3-b]pyrazine systems, SNAr reactions can proceed with high regioselectivity. The C-2 position is generally more activated towards nucleophilic attack than other positions due to the electronic influence of the adjacent nitrogen atoms in the pyrazine ring. Consequently, when a dihalo-pyrrolopyrazine is treated with an amine, substitution occurs preferentially at the C-2 position. This regioselectivity allows for the controlled, stepwise functionalization of the scaffold. For instance, reacting a 2,X-dihalo-7-methyl-5H-pyrrolo[2,3-b]pyrazine with one equivalent of a primary or secondary amine would predominantly yield the 2-amino-X-halo-7-methyl-5H-pyrrolo[2,3-b]pyrazine derivative. The remaining halogen can then be targeted in subsequent cross-coupling or substitution reactions.
Microwave-Assisted Protocols for Enhanced Selectivity
The use of microwave-assisted organic synthesis (MAOS) has been shown to significantly improve the efficiency of SNAr reactions on heterocyclic scaffolds. mdpi.comresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating methods. nih.gov In the context of the amination of this compound, microwave-assisted protocols can enhance reaction rates and may improve selectivity by minimizing the formation of side products that can occur during prolonged heating. nih.gov This technique is particularly valuable for reactions involving less reactive nucleophiles or for constructing libraries of derivatives in an efficient manner. mdpi.com
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes mdpi.comnih.gov |
| Temperature | Typically reflux temperature of solvent | Precisely controlled, can exceed solvent boiling point in sealed vessels mdpi.com |
| Yield | Moderate to Good | Good to Excellent nih.gov |
| Purity | Variable, may require extensive purification | Often higher, with fewer byproducts |
Electrophilic Halogenation and Substituent Introduction
While the pyrazine ring is electron-deficient, the fused pyrrole ring is electron-rich and can undergo electrophilic substitution reactions. This dual reactivity allows for the introduction of substituents through various pathways, which can be modulated by the existing substitution pattern and the use of protecting groups.
Directed Halogenation at Specific Positions (e.g., Iodination at C-7)
Directing electrophilic halogenation to a specific carbon atom on the pyrrolo[2,3-b]pyrazine core requires careful consideration of the inherent reactivity of the ring system. While direct bromination often occurs at the C-2 position on an unsubstituted scaffold, introducing a halogen at other positions, such as C-7, typically requires a more nuanced strategy. One common approach involves directed ortho-metalation. This would entail deprotonation of the C-7 position of an N-protected 2-bromo-5H-pyrrolo[2,3-b]pyrazine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting anion with an iodine source (e.g., I₂). The existence of various C-7 functionalized pyrrolo[2,3-b]pyrazines, such as those bearing carboxylic acid or carbaldehyde groups, indicates that this position is synthetically accessible for modification. cymitquimica.combldpharm.com
Introduction of Protecting Groups (e.g., N-Tosylation) to Modulate Reactivity
To control the reactivity of the pyrrolo[2,3-b]pyrazine scaffold, particularly during electrophilic or organometallic reactions, protection of the pyrrole nitrogen (N-5) is often essential. The tosyl (Ts) group is a commonly employed protecting group for this purpose. The N-H of 2-bromo-5H-pyrrolo[2,3-b]pyrazine can be readily tosylated by treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF. This reaction proceeds in high yield, affording 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. The electron-withdrawing tosyl group deactivates the pyrrole ring towards unwanted electrophilic attack and prevents deprotonation by bases used in subsequent steps. The tosyl group is robust but can be removed under specific conditions when desired, making it a valuable tool for modulating reactivity during multi-step syntheses.
Direct C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the structural modification of heterocyclic compounds, including the pyrrolo[2,3-b]pyrazine (7-azaindole) scaffold. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Research has demonstrated that various positions on the pyrrolo[2,3-b]pyrazine ring can be targeted through transition-metal-catalyzed reactions, with regioselectivity being a critical aspect of these transformations.
The inherent electronic properties of the 7-azaindole (B17877) nucleus typically favor functionalization at the C3 position of the electron-rich pyrrole ring. However, the use of specific catalysts and directing groups attached to the pyrrole nitrogen can override this intrinsic reactivity, enabling selective functionalization at other positions such as C2 and C6.
Palladium-Catalyzed C-H Arylation and Alkenylation:
Palladium catalysis is a cornerstone of C-H functionalization. For the 7-azaindole scaffold, palladium-catalyzed reactions have been developed to introduce aryl and alkenyl substituents.
C3-Selective Functionalization: The C3 position is the most electronically favored site for electrophilic attack. Palladium-catalyzed oxidative alkenylation of 7-azaindoles can be achieved at room temperature using molecular oxygen as the terminal oxidant. acs.org This method provides a direct route to C3-alkenylated products, which are valuable synthetic intermediates. rsc.org
C2-Selective Functionalization: Achieving selectivity at the C2 position often requires the installation of a directing group on the indole (B1671886) nitrogen. Numerous research groups have reported the palladium-catalyzed C2-arylation of N-protected 7-azaindoles using aryl iodides or boronic acids as coupling partners. rsc.org
C6-Selective Functionalization: Functionalization of the pyridine (B92270) ring is more challenging. However, Fagnou and co-workers demonstrated that an N-oxide-assisted, palladium-catalyzed C6–H arylation of 7-azaindoles is feasible, expanding the scope of direct functionalization to the six-membered ring. rsc.org
| Position | Transformation | Catalyst/Ligand | Oxidant/Additive | Coupling Partner | Key Feature | Reference |
|---|---|---|---|---|---|---|
| C3 | Alkenylation | Pd(OAc)₂ / PPh₃ | Cu(OTf)₂ / O₂ | Styrenes, Acrylates | Room temperature reaction | acs.org |
| C2 | Arylation | Pd(OAc)₂ | - | Aryl Iodides | Requires N-protection/directing group | rsc.org |
| C6 | Arylation | Pd(OAc)₂ | - | Aryl Bromides | N-oxide assisted reaction | rsc.org |
Iridium-Catalyzed C-H Borylation and Other Functionalizations:
Iridium catalysts offer unique reactivity for C-H functionalization, particularly for borylation reactions. These borylated intermediates are highly versatile and can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide variety of substituents.
C-H Borylation: Iridium-catalyzed C-H borylation of indoles and azaindoles has been developed, providing access to borylated heterocycles. acs.orgnih.govnih.gov The regioselectivity can be controlled by directing groups. For instance, a hydrosilyl group on the nitrogen atom can direct borylation to the sterically hindered C7 position. nih.gov Ligand-free iridium catalysis has also been shown to selectively borylate the C3 position of N-acyl protected indoles. nih.gov
C-H Alkynylation and Phosphoramidation: Iridium catalysis has also been successfully applied to direct the alkynylation and phosphoramidation of N-aryl-7-azaindoles, leading to novel derivatives with potential applications in medicinal chemistry. rsc.orgrsc.org These reactions typically proceed at the ortho-position of the N-aryl directing group.
| Position | Transformation | Catalyst System | Coupling Partner | Key Feature | Reference |
|---|---|---|---|---|---|
| ortho of N-Aryl | Alkynylation | [Ir(cod)Cl]₂ / Ligand | Alkyne | Directed by 7-azaindole moiety | rsc.org |
| C7 | Borylation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | N-hydrosilyl directing group | nih.gov |
| C3 | Borylation | [IrCl(cod)]₂ (Ligand-free) | HBpin | N-acyl protection | nih.gov |
| ortho of N-Aryl | Phosphoramidation | [Cp*IrCl₂]₂ | Phosphoryl Azides | Directed C-H amination | rsc.org |
Other Metal-Catalyzed Approaches:
While palladium and iridium are prominent, other transition metals like copper and rhodium also play a role in the C-H functionalization of azaindole scaffolds.
Copper-Catalyzed Functionalization: Copper is an inexpensive and abundant metal that can catalyze C-H functionalization reactions. Copper-mediated C4-H sulfonylation of indoles has been achieved using a transient directing group strategy. acs.orgacs.org Furthermore, copper(II) acetate (B1210297) has been used to catalyze the diarylamination of N-aryl-7-azaindoles under an oxygen atmosphere. rsc.org
Rhodium-Catalyzed Functionalization: Rhodium catalysts are effective for various C-H activation/annulation reactions, though specific examples on the pyrrolo[2,3-b]pyrazine core are less common than for other heterocycles.
The direct C-H functionalization of the pyrrolo[2,3-b]pyrazine scaffold is a rapidly evolving field. The choice of metal catalyst, ligand, and directing group allows for the selective introduction of a diverse array of functional groups at nearly every position on the bicyclic core, providing powerful tools for the synthesis of complex molecules for various applications.
Reaction Mechanisms and Reactivity Profiles of 2 Bromo 7 Methyl 5h Pyrrolo 2,3 B Pyrazine Derivatives
Mechanisms of Halogen Atom Reactivity in Pyrrolo[2,3-b]pyrazine Systems
The bromine atom at the 2-position of the pyrrolo[2,3-b]pyrazine core is a key site for synthetic modification. Its reactivity is central to building molecular complexity and is primarily exploited through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
The bromine atom on the pyrazine-fused pyrrole (B145914) ring is susceptible to nucleophilic displacement, typically via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a nucleophile attacks the electron-deficient carbon atom to which the bromine is attached. The electron-withdrawing nature of the adjacent pyrazine (B50134) nitrogen atoms facilitates this process by stabilizing the negatively charged intermediate (a Meisenheimer complex).
The reaction proceeds in two main steps:
Addition of the nucleophile: The nucleophile adds to the carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion, resulting in the substituted product.
This pathway allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to directly functionalize the C2 position. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.
The bromine substituent at the C2 position is highly effective as a leaving group in transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond allows for participation in various palladium-catalyzed processes.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the bromo-derivative with an organoboron reagent, such as an aryl boronic acid. The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.
Transmetalation: The organic group is transferred from the boron reagent to the palladium center.
Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the palladium(0) catalyst.
Sonogashira Coupling: This process is used to form C-C bonds between the bromo-derivative and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. rsc.org This reaction has been employed in the synthesis of various 6-substituted-5H-pyrrolo[2,3-b]pyrazines. rsc.org
The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving analogous bromo-pyrrolopyrazine systems.
| Parameter | Condition | Purpose | Reference |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the oxidative addition step | mdpi.com |
| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the palladium catalyst | |
| Base | Na₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation | mdpi.com |
| Solvent | DMF, Toluene (B28343), or 1,4-Dioxane | Solubilizes reactants and facilitates the reaction | mdpi.com |
| Temperature | 50–100°C | Provides energy to overcome activation barriers |
Pyrrole Nitrogen Reactivity and Derivatization
The nitrogen atom of the pyrrole ring (at the N5 position) is a key site for derivatization, influencing the compound's solubility, stability, and biological interactions. Its reactivity is characteristic of a secondary amine within an aromatic system.
The N-H proton of the pyrrole ring can be removed by a base to generate a nucleophilic anion. This anion can then react with various electrophiles to achieve N-alkylation or N-acylation.
N-Alkylation: This involves the reaction of the deprotonated pyrrole nitrogen with an alkyl halide (e.g., methyl iodide) or other alkylating agents.
N-Acylation: This involves reaction with an acylating agent like an acid chloride or anhydride. A common strategy for protecting the pyrrole nitrogen or modulating its electronic properties is sulfonylation, a specific type of acylation. For instance, the N5 position can be readily functionalized with a tosyl group (p-toluenesulfonyl chloride, TsCl) in the presence of a base like sodium hydride (NaH). This tosyl group can serve as a protecting group that can be removed later if needed.
The general scheme for these reactions is as follows:
Deprotonation: The 5H-pyrrolo[2,3-b]pyrazine is treated with a base (e.g., NaH, K₂CO₃) to remove the acidic proton from the pyrrole nitrogen.
Nucleophilic Attack: The resulting nitrogen anion attacks the electrophilic carbon of the alkylating or acylating agent (e.g., R-X or R-CO-X).
Pyrrolo[2,3-b]pyrazine can exist in different tautomeric forms due to the migration of the proton on the pyrrole ring. While the 5H-pyrrolo[2,3-b]pyrazine is the most commonly depicted and named tautomer, other forms are theoretically possible. The position of the proton can significantly influence the electronic distribution and steric environment of the molecule, thereby affecting its reactivity.
Computational studies on related heterocyclic systems, such as pyrazoloporphyrins, show that different tautomers can be very close in energy. nih.gov The relative stability of these tautomers determines their population at equilibrium. This tautomeric equilibrium can impact derivatization strategies. For example, if a different tautomer is present in a significant concentration, reactions intended for the N5 position might occur at another nitrogen atom, leading to a mixture of products. The specific reaction conditions, including solvent and pH, can influence the position of this equilibrium and, consequently, the outcome of a reaction.
Electrophilic and Nucleophilic Character of the Pyrrolo[2,3-b]pyrazine Core
Electrophilic Character: The pyrazine portion of the molecule is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This pulls electron density away from the fused pyrrole ring and the pyrazine carbons, making these carbon atoms susceptible to attack by strong nucleophiles. The electrophilicity of the carbon atom attached to the bromine is a key factor in the success of nucleophilic substitution reactions. libretexts.org
Nucleophilic Character: The pyrrole ring is an electron-rich aromatic system. Despite being fused to the electron-withdrawing pyrazine ring, it retains significant nucleophilic character. The carbon atom at the C3 position, in particular, is analogous to the β-position of pyrrole and is often a site for electrophilic substitution reactions, provided the conditions are controlled to avoid reaction at the more reactive pyrrole nitrogen. The pyrrole nitrogen itself is also a primary nucleophilic center, as demonstrated by its N-alkylation and N-acylation reactions. nih.gov
This dual reactivity allows for a wide range of synthetic transformations, enabling the targeted functionalization of different parts of the molecule to develop derivatives with specific properties.
Oxidation and Reduction Pathways of the Heterocyclic System
The oxidation of the 5H-pyrrolo[2,3-b]pyrazine core is significantly influenced by the nature of the oxidizing agent and the substitution pattern on the heterocyclic rings. While specific studies on 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine are not extensively documented, research on related pyrrolopyrazine derivatives provides valuable insights into the potential oxidative pathways.
Peracid oxidation of the broader pyrrolo[2,3-b]pyrazine system has been shown to yield a variety of products, indicating a complex reactivity. Depending on the substituents, the reaction can proceed via N-oxidation, rearrangement, or even ring-opening. For instance, the oxidation of a pyrrolopyrazine derivative has been observed to result in both rearrangement and N-oxidation, leading to the formation of a spiro-compound. rsc.org This suggests that the pyrazine nitrogen atoms are susceptible to oxidation, forming N-oxides, a common reaction for nitrogen-containing heterocycles. The initial electrophilic attack by the peracid can occur at either of the pyrazine nitrogens, with the regioselectivity likely influenced by the electronic effects of the substituents on the ring system.
In contrast to oxidation, the reduction of the 5H-pyrrolo[2,3-b]pyrazine system is less explored in the available scientific literature. General knowledge of heterocyclic chemistry suggests that reduction could potentially occur via catalytic hydrogenation or with the use of metal hydrides. Catalytic hydrogenation would likely reduce the pyrazine ring, given its lower aromaticity compared to the pyrrole ring. The specific conditions (catalyst, pressure, temperature) would be crucial in determining the extent of reduction, potentially leading to di-, tetra-, or even hexahydropyrrolopyrazine derivatives.
The use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), would offer alternative reduction pathways. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, and it could potentially reduce the pyrazine ring of the 5H-pyrrolo[2,3-b]pyrazine system. The reactivity would be dependent on the reaction conditions and the substitution pattern on the ring. Sodium borohydride, being a milder reducing agent, might exhibit greater selectivity, possibly reducing specific functional groups without affecting the core heterocyclic structure, although its efficacy on the C=N bonds within the pyrazine ring would need to be experimentally determined. The bromo-substituent at the 2-position might also be susceptible to reduction under certain conditions, potentially leading to the corresponding debrominated compound.
Ring-Opening and Rearrangement Reactions
The 5H-pyrrolo[2,3-b]pyrazine scaffold can undergo ring-opening and rearrangement reactions, particularly under oxidative conditions. As mentioned previously, peracid oxidation can lead to significant structural changes beyond simple N-oxidation.
One documented pathway for a substituted 1H-pyrrolo[2,3-b]pyrazine involves a ring-opening reaction upon treatment with a peracid, ultimately yielding N-benzoylurea. rsc.org This transformation implies a complex series of steps likely initiated by epoxidation of the pyrrole ring, followed by bond cleavage and rearrangement. This highlights the potential for the pyrrole moiety to be the initial site of oxidative attack, leading to a complete breakdown of the bicyclic system.
Furthermore, the observation of a rearrangement to a spiro-compound upon peracid oxidation of a pyrrolopyrazine derivative underscores the intricate reactivity of this heterocyclic system. rsc.org This type of rearrangement likely proceeds through a charged intermediate, where the initial N-oxide or an epoxide intermediate undergoes a skeletal reorganization.
Beyond oxidative conditions, thermal rearrangements are also a possibility in the broader context of forming the 5H-pyrrolo[2,3-b]pyrazine core. For example, the thermal cyclization of pyrazinylhydrazones can be considered a rearrangement process that leads to the formation of substituted 5H-pyrrolo[2,3-b]pyrazines. This type of reaction involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrrolopyrazine system.
The data on these reaction pathways for the broader 5H-pyrrolo[2,3-b]pyrazine class is summarized in the interactive table below.
| Reaction Type | Reagents/Conditions | Substrate Type | Product(s) | Reference |
| Oxidation | Peracid | Pyrrolopyrazine derivative | Rearranged spiro-compound and N-oxide | rsc.org |
| Oxidation | Peracid | 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine | N-benzoylurea (ring-opened) | rsc.org |
| Rearrangement | Thermal Cyclization | Pyrazinylhydrazones | 5H-pyrrolo[2,3-b]pyrazines |
It is important to note that the specific reactivity of this compound in these reaction pathways would be influenced by the electronic and steric effects of the bromo and methyl substituents. The electron-withdrawing nature of the bromine atom at the 2-position would likely decrease the electron density of the pyrrole ring, potentially affecting its susceptibility to electrophilic attack. Conversely, the electron-donating methyl group at the 7-position would increase the electron density of the pyrazine ring, which could influence the regioselectivity of N-oxidation.
Spectroscopic Characterization Techniques and Principles for Pyrrolo 2,3 B Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR for Structural Elucidation
Proton NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms in the 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyrazine core, the protons of the methyl group, and the N-H proton of the pyrrole (B145914) ring. Key parameters such as chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecular structure. For instance, the methyl protons would likely appear as a singlet in the upfield region of the spectrum, while the aromatic protons would exhibit characteristic shifts and couplings based on their electronic environment and proximity to other protons.
Carbon (¹³C) NMR and DEPT-135 for Carbon Framework Assignment
Carbon-13 NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).
To aid in the assignment of these signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be performed. This technique differentiates carbon signals based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (those with no attached protons) are not observed in this type of spectrum. This information is invaluable for unambiguously assigning each carbon resonance to its correct position within the pyrrolo[2,3-b]pyrazine framework.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to map out the proton-proton networks within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of proton signals to their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to assess its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be utilized to determine the exact molecular weight of this compound with a high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the compound's elemental formula. By comparing the experimentally measured exact mass to the calculated mass for the chemical formula C₇H₆BrN₃, the identity of the compound can be confirmed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then detect the molecular ion of the compound as it elutes from the column. The purity is typically determined by integrating the area of the chromatographic peak corresponding to the target compound and expressing it as a percentage of the total peak area.
Below is a hypothetical data table illustrating the kind of information that would be generated from such analyses.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals for aromatic, methyl, and N-H protons |
| Multiplicity | Singlets, doublets, etc. based on coupling | |
| ¹³C NMR | Chemical Shift (δ) | Distinct signals for each unique carbon atom |
| HRMS | Exact Mass [M+H]⁺ | Value corresponding to C₇H₇BrN₃⁺ |
| LC-MS | Retention Time | A single major peak indicating purity |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
Analysis of Characteristic Functional Group Vibrations
For a compound like this compound, IR spectroscopy can confirm the presence of key structural features. The spectrum of a pyrrolo[2,3-b]pyrazine derivative is expected to display a combination of absorptions characteristic of its fused heterocyclic rings and substituents.
The pyrrole moiety of the fused ring system features an N-H group, which typically exhibits a stretching vibration in the range of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine (B50134) and pyrrole rings are anticipated to appear at frequencies slightly above 3000 cm⁻¹. researchgate.net Vibrations corresponding to the stretching of C=C and C=N bonds within the aromatic rings generally produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.netvscht.cz The presence of the methyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The carbon-bromine (C-Br) bond typically shows a stretching absorption in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹.
In related heterocyclic systems, such as N'-benzylidenepyrazine-2-carbohydrazonamide, stretching vibrations for NH₂ groups were observed at 3448 cm⁻¹ and 3310 cm⁻¹. semanticscholar.org For pyrazine itself, distinct peaks are assigned to various ring vibrations, including C=C inter-ring vibrations. researchgate.net These established values for related structures provide a strong basis for interpreting the spectra of novel pyrrolo[2,3-b]pyrazine derivatives.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Pyrrole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2975 |
| Aromatic C=C / C=N | Ring Stretch | 1400 - 1650 |
| Methyl C-H | Bend | ~1450 and ~1375 |
| Carbon-Bromine C-Br | Stretch | 500 - 600 |
X-ray Crystallography
Elucidation of Solid-State Molecular Structures and Conformations
By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can construct an electron density map and, from it, a model of the molecular structure. For pyrrolo[2,3-b]pyrazine derivatives, this technique can confirm the planarity of the fused ring system, which is crucial for its electronic and photophysical properties.
Studies on analogous brominated heterocyclic compounds, such as 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, have shown that the introduction of a bromine atom can induce a buckling of the pyridopyrazine moiety, making it less planar compared to its unbrominated counterpart. nih.gov In this specific derivative, the pyrazine and pyridine (B92270) rings were inclined to each other by 8.78 (10)°. nih.gov Similarly, in the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the molecule was found to assume a nearly planar conformation. nih.govresearchgate.net This detailed structural information is vital for understanding structure-activity relationships.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Buckled pyridopyrazine moiety; dihedral angle of 8.78 (10)° between rings. | nih.gov |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | Monoclinic | P2₁/c | Assumes a planar conformation in the crystal. | nih.govresearchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing
X-ray crystallography also reveals the nature and geometry of non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds and π-π stacking. These interactions are critical as they can influence the material's bulk properties, including solubility and thermal stability.
In planar aromatic systems like pyrrolo[1,2-b]pyridazine (B13699388) derivatives, π-π stacking is a common packing motif, with interplanar spacings of around 3.400 Å being typical. nih.govresearchgate.net For brominated derivatives, specific intermolecular contacts involving the bromine atom are often observed. For instance, the crystal packing of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine shows that molecules are linked by a series of C—H⋯Br and C—H⋯N intermolecular interactions, which form layers within the crystal. nih.gov The C—H⋯Br contact distances in this structure were measured at 3.005 and 3.049 Å. nih.gov Understanding these packing arrangements is crucial for the design of materials with desired electronic or optical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This analysis is fundamental for understanding the photophysical properties of conjugated systems like pyrrolo[2,3-b]pyrazines.
Principles of Electronic Absorption and Emission Characteristics
The absorption of UV-Vis light by organic molecules containing π-systems and heteroatoms promotes electrons from lower-energy molecular orbitals to higher-energy ones. For heterocyclic aromatic compounds, the most common transitions are from a π bonding orbital to a π* antibonding orbital (π–π) and from a non-bonding orbital (n, typically on a nitrogen atom) to a π antibonding orbital (n–π*). montana.edu
In pyrido[2,3-b]pyrazine (B189457) derivatives, transitions corresponding to the π–conjugated skeleton are typically observed between 280–399 nm. nih.gov When these molecules are designed with a donor-acceptor (D-A) architecture, an additional absorption band representing intramolecular charge transfer (ICT) can appear at longer wavelengths (e.g., 412–476 nm). nih.govresearchgate.net The pyrido[2,3-b]pyrazine core often acts as the electron-accepting moiety in these systems. nih.gov The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the molecular structure and the polarity of the solvent. Following absorption, the excited molecule can relax by emitting a photon, a process known as fluorescence. The difference between the absorption and emission maxima is the Stokes shift, which is also an important characteristic of a fluorescent molecule. nih.gov
| Compound Class | Transition Type | Typical Absorption Range (nm) | Emission Range (nm) |
| Pyrido[2,3-b]pyrazine Derivatives | π–π* and n–π* | 280 - 399 | 486 - 624 |
| Donor-Acceptor Pyrido[2,3-b]pyrazines | Intramolecular Charge Transfer (ICT) | 412 - 485 | 486 - 624 |
Time-Resolved Spectroscopic Methods for Excited State Dynamics
Time-resolved spectroscopic methods are indispensable for elucidating the ultrafast processes that follow the absorption of light by molecules. These techniques provide critical insights into the lifetimes of electronically excited states and the pathways through which they decay, such as internal conversion, intersystem crossing, and fluorescence. For pyrrolo[2,3-b]pyrazine derivatives, understanding these dynamics is fundamental to harnessing their potential in photophysical applications. The primary experimental approaches for these investigations are transient absorption spectroscopy and time-resolved fluorescence methods, often employed in a pump-probe configuration.
In a typical pump-probe experiment, a short, intense "pump" laser pulse excites the sample to a higher electronic state. A weaker "probe" pulse, delayed in time with respect to the pump, then monitors the changes in the sample's optical properties as the excited state evolves. By systematically varying the time delay between the pump and probe pulses, the dynamic evolution of the excited state population can be mapped out.
Principles of Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy measures the differential absorbance (ΔA) of a sample following photoexcitation. This technique can detect both emissive and non-emissive transient species. The resulting TA spectrum provides a wealth of information:
Ground-State Bleach: A negative signal corresponding to the depletion of the ground state population.
Stimulated Emission: A negative signal that mirrors the fluorescence spectrum, arising from the probe pulse stimulating the excited state to emit photons.
Excited-State Absorption: Positive signals corresponding to the absorption of the probe pulse by the excited molecules, promoting them to even higher excited states.
The temporal evolution of these signals provides kinetic data on the decay of the initially excited state and the rise and decay of any subsequent transient species, such as triplet states or photoproducts. For a compound like this compound, the presence of the heavy bromine atom would be expected to enhance the rate of intersystem crossing to the triplet state, a process that can be directly monitored by the appearance of triplet-triplet absorption features in the TA spectrum.
Principles of Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy specifically monitors the decay of the emissive singlet excited state. Techniques such as fluorescence up-conversion and time-correlated single-photon counting (TCSPC) are utilized to measure the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.
The fluorescence up-conversion technique offers very high time resolution (femtoseconds to picoseconds) and is ideal for studying very fast decay processes. TCSPC, while having a lower time resolution (picoseconds to nanoseconds), provides excellent sensitivity and is suitable for measuring longer-lived fluorescence. The fluorescence lifetime is a critical parameter as it is influenced by all deactivation pathways of the singlet excited state, both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing).
Detailed Research Findings and Data
A comprehensive search of the scientific literature reveals a lack of specific experimental data on the time-resolved spectroscopy and excited-state dynamics of this compound. While the broader class of pyrrolo[2,3-b]pyrazine derivatives is of significant interest for their biological activities, detailed photophysical characterization of this specific compound, particularly its excited-state dynamics, has not been reported.
However, based on the known photophysical properties of the parent pyrrolo[2,3-b]pyrazine scaffold and related aza-aromatic systems, some general characteristics can be anticipated. The core structure is expected to possess a π-π* lowest singlet excited state, which would be fluorescent. The introduction of a bromine atom is known to induce a "heavy-atom effect," which enhances spin-orbit coupling. This typically leads to an increased rate of intersystem crossing from the singlet (S1) to the triplet (T1) manifold, resulting in a shorter fluorescence lifetime and a higher triplet quantum yield compared to the non-brominated analogue. The methyl group, being a weak electron-donating group, is expected to have a less pronounced effect on the excited-state dynamics.
To provide quantitative data, future experimental studies employing transient absorption and time-resolved fluorescence spectroscopy would be necessary. Such studies would aim to measure key photophysical parameters, as outlined in the hypothetical data table below.
Table 1: Hypothetical Photophysical Data for this compound
| Parameter | Symbol | Expected Value/Characteristic | Spectroscopic Technique |
| Fluorescence Lifetime | τf | Expected to be in the nanosecond (ns) range, but shorter than the non-brominated derivative due to the heavy-atom effect. | Time-Correlated Single-Photon Counting (TCSPC) |
| Intersystem Crossing Rate | kISC | Expected to be significantly enhanced compared to the non-brominated analogue. | Transient Absorption Spectroscopy (monitoring T1 rise) |
| Triplet State Lifetime | τT | Expected to be in the microsecond (µs) to millisecond (ms) range in the absence of quenchers. | Transient Absorption Spectroscopy (monitoring T1 decay) |
Computational and Theoretical Investigations of 2 Bromo 7 Methyl 5h Pyrrolo 2,3 B Pyrazine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic behavior of molecules, which is crucial for predicting their reactivity and physical properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction (e.g., HOMO/LUMO Analysis)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the distribution of electron density, DFT can predict a molecule's reactivity and stability. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For analogs of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, such as substituted pyrrole (B145914) derivatives, DFT calculations have shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
| Analog Structure | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Findings |
|---|---|---|---|---|
| Substituted Pyrrole Derivative | -5.8 to -6.2 | -1.9 to -2.3 | 3.7 to 4.1 | Substituent effects significantly modulate frontier orbital energies. researchgate.net |
| Thieno[3,4-b]pyrazine Analogue | -5.1 to -5.5 | -2.8 to -3.2 | 2.1 to 2.5 | Extended fused-ring systems tend to have smaller energy gaps. nih.gov |
| Tetrapyrazinoporphyrazine | -6.0 to -6.4 | -3.5 to -3.9 | 2.3 to 2.7 | Frontier orbitals are key to understanding electronic transitions. mdpi.com |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
For analogous compounds like pyrrolo[2,3-b]quinoxaline derivatives, detailed NMR characterization has been reported. nih.gov For instance, the chemical shifts of protons on the quinoxaline (B1680401) moiety are typically observed in the aromatic region of the 1H NMR spectrum. nih.gov The protons of the ethoxycarbonyl group, if present, would show characteristic quartet and triplet signals. nih.gov Computational prediction of these shifts would involve DFT calculations of the magnetic shielding tensors for each nucleus. While challenging, the prediction of 19F NMR chemical shifts for complex biomolecular systems has been successfully demonstrated, highlighting the potential of these methods. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, such as a protein. These methods are central to modern drug discovery.
Application of Computational Tools (e.g., AutoDock Vina) for Ligand-Target Interactions
AutoDock Vina is a widely used open-source program for molecular docking. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Such studies are crucial for understanding the potential biological activity of compounds like this compound, as many pyrrolopyrazine derivatives are known to be kinase inhibitors. researchgate.net
Molecular docking studies on pyrazine-based compounds have revealed important binding interactions with protein targets. researchgate.net These interactions often involve hydrogen bonds with the pyrazine (B50134) nitrogen atoms and π-π stacking interactions with aromatic amino acid residues. researchgate.net For example, docking studies of pyrrole derivatives with various breast cancer protein targets have been conducted to predict their binding affinities. nih.gov Similarly, molecular docking has been used to investigate the binding of 3-bromopyruvate (B3434600) and its derivatives to metabolic regulatory enzymes. plos.org
| Compound Class | Protein Target | Docking Software | Key Predicted Interactions |
|---|---|---|---|
| Pyrrole derivatives | Breast Cancer Targets (e.g., HER2, ERα) | AutoDock Tools | Good binding scores with key cancer-related proteins. nih.gov |
| Pyrazine-based compounds | Various Protein Targets | Not specified | Hydrogen bonding to pyrazine nitrogens and π-π stacking. researchgate.net |
| 3-Bromopyruvate derivatives | Metabolic Enzymes | PatchDock | Interaction with key amino acid residues in binding pockets. plos.org |
Rational Design Principles for Novel Pyrrolo[2,3-b]pyrazine Derivatives
The insights gained from computational studies form the basis for the rational design of new molecules with improved properties. For the pyrrolo[2,3-b]pyrazine scaffold, this involves modifying the core structure to enhance its binding affinity and selectivity for a specific biological target.
The design of novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors, for example, often involves a hybridization strategy, combining pharmacophoric elements from different known bioactive molecules. nih.gov Molecular docking simulations are then used to predict how these new hybrid compounds will interact with the target kinases. nih.gov This approach has also been applied to the design of CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, where fragments of a known drug were merged with the core nucleus. mdpi.com The goal is to create new chemical entities with enhanced biological activity and favorable pharmacokinetic profiles. mdpi.com
Aromaticity Analysis of the Fused Heterocyclic System
Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. The analysis of aromaticity can provide insights into the reactivity and electronic properties of a molecule.
NICS is a magnetic criterion for aromaticity, where a negative value at the center of a ring indicates aromatic character, a value near zero suggests non-aromaticity, and a positive value points to anti-aromaticity. nih.gov HOMA, on the other hand, is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system.
Studies on other heterocyclic compounds have demonstrated the utility of these methods. For instance, NICS calculations have been used to assess the aromaticity of various heterocyclic anticancer drugs to understand their interaction with DNA. unirioja.es A benchmark study of aromaticity indexes for benzene, pyridine (B92270), and diazines has also been conducted to evaluate their performance. dtu.dk The aromaticity of the pyrrolo[2,3-b]pyrazine core is a result of the interplay between the electron-rich pyrrole ring and the electron-deficient pyrazine ring, and computational analysis can quantify the degree of aromatic character in each part of the fused system.
Conformational Analysis and Molecular Dynamics Simulations
Computational and theoretical investigations, particularly conformational analysis and molecular dynamics (MD) simulations, play a crucial role in understanding the three-dimensional structure, flexibility, and interaction of this compound and its analogs with biological targets. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational studies of the broader 5H-pyrrolo[2,3-b]pyrazine class of compounds, especially in the context of their activity as kinase inhibitors.
Conformational Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogs of this compound, docking studies have been instrumental in elucidating their binding modes within the ATP-binding pocket of various kinases. These studies inherently provide insights into the low-energy conformations of these ligands when interacting with their protein targets.
In a notable study on 5H-pyrrolo[2,3-b]pyrazine derivatives as fibroblast growth factor receptor (FGFR) kinase inhibitors, molecular docking was employed to understand the structure-activity relationships. mdpi.comnih.gov The docking poses revealed that the 5H-pyrrolo[2,3-b]pyrazine scaffold typically forms key hydrogen bond interactions with the hinge region of the kinase. The conformation of the substituents on the pyrrolopyrazine core is critical for optimizing these interactions and achieving high potency and selectivity. For instance, the orientation of moieties at the 2 and 7 positions would be dictated by the steric and electronic environment of the specific amino acid residues in the binding pocket.
Similarly, computational analysis of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as potent JAK3 kinase inhibitors suggested that the phenyl ether moiety adopts a specific conformation to achieve selectivity against other JAK family isoforms. nih.gov This highlights the importance of torsional angles between the pyrrolopyrazine core and its substituents in defining the biological activity.
Inferred Conformational Preferences
Based on these studies of analogous compounds, it can be inferred that the 5H-pyrrolo[2,3-b]pyrazine core of this compound is largely planar. The primary conformational flexibility would arise from the rotation of the methyl group at the 7-position. However, given the small size of the methyl group, the energetic barrier to rotation is expected to be low, allowing it to adopt a conformation that minimizes steric hindrance with the rest of the molecule and any potential binding partners. The bromine atom at the 2-position is not expected to introduce significant conformational flexibility.
The following table summarizes findings from computational studies on analogs of this compound.
| Analog Class | Computational Method | Key Findings | Reference |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Molecular Docking | The scaffold forms crucial hydrogen bonds with the kinase hinge region. Substituent conformation is vital for potency. | mdpi.comnih.gov |
| 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | Computational and Crystallographic Analysis | The orientation of the phenyl ether group influences selectivity for JAK3 over other isoforms. | nih.gov |
Molecular Dynamics Simulations of Related Heterocycles
A study investigating 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4) utilized molecular dynamics simulations to explore their binding modes and inhibitory mechanisms. mdpi.com The simulations, conducted over hundreds of nanoseconds, revealed the stability of the ligand-protein complexes and the specific interactions that contribute to high binding affinity. mdpi.com The root mean square deviation (RMSD) of the protein's Cα atoms was monitored to assess the stability of the complex over the simulation time. mdpi.com
From these related studies, it can be hypothesized that MD simulations of this compound, particularly when in complex with a kinase, would demonstrate the stability of the key hydrogen bonding interactions between the pyrrolopyrazine core and the protein's hinge region. The simulations would also likely show that the methyl and bromo substituents explore a limited conformational space, constrained by the interactions within the binding pocket.
The table below outlines the type of data that would be expected from a hypothetical molecular dynamics simulation of this compound in a kinase binding site, based on findings for similar systems.
| Simulation Parameter | Expected Observation | Significance |
| RMSD of the Ligand | Low and stable fluctuation around an average value. | Indicates that the ligand maintains a stable binding pose within the active site. |
| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds with the kinase hinge. | Confirms the importance of these interactions for binding affinity. |
| Torsional Angle Distribution of Methyl Group | A preferred rotational state that optimizes interactions. | Highlights the conformational preference of the substituent in the bound state. |
| Solvent Accessible Surface Area (SASA) | Low SASA for the ligand when bound. | Indicates that the ligand is well-buried within the binding pocket. |
Applications in Chemical Biology and Materials Science Research
Scaffold in the Development of Kinase Inhibitors for Research Purposes
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. psecommunity.org The scaffold provides a robust framework for developing compounds that can selectively target the ATP-binding site of these enzymes. rsc.org
Aberrant signaling from Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is a known driver in various cancers, making them a key target for anticancer drug development. researchgate.netacs.org Researchers have successfully utilized the 5H-pyrrolo[2,3-b]pyrazine core to create potent and selective FGFR inhibitors.
In one line of research, changing a different heterocyclic scaffold to 5H-pyrrolo[2,3-b]pyrazine was found to dramatically increase the binding activity against FGFR1. acs.org Through rational design guided by co-crystal structures, a series of derivatives were synthesized and evaluated. researchgate.net This optimization led to the discovery of several potent FGFR kinase inhibitors, with one compound in particular, designated as compound 13 , demonstrating not only high potency but also favorable selectivity and metabolic properties, marking it as a promising lead for further research. researchgate.net Another study built upon a 5-hydrosulfonyl-5H-pyrrolo[2,3-b]pyrazine scaffold, which allows for chemical modifications targeting two different pockets of the kinase, leading to a new series of potent FGFR inhibitors with sub-nanomolar enzymatic activity. researchgate.net
Table 1: Research Findings on 5H-pyrrolo[2,3-b]pyrazine as an FGFR Inhibitor Scaffold
| Research Focus | Key Finding | Significance | Reference |
| Scaffold Modification | Replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine increased FGFR1 binding activity. | Demonstrates the superiority of the 5H-pyrrolo[2,3-b]pyrazine core for FGFR targeting. | researchgate.net |
| Rational Design | Optimization of a hit compound led to the discovery of several potent FGFR kinase inhibitors. | Highlights the scaffold's suitability for structure-based drug design. | researchgate.netmdpi.com |
| Lead Compound | Compound 13 was identified as a potent, selective, and metabolically stable FGFR inhibitor. | Provides a promising candidate for further preclinical development. | researchgate.net |
| Hybrid Design | A hybrid design using a 5-hydrosulfonyl-5H-pyrrolo[2,3-b]pyrazine scaffold yielded inhibitors with sub-nanomolar activity. | Shows the versatility of the scaffold in creating highly potent compounds. | researchgate.net |
The Janus kinase (JAK) family of enzymes is critical to signaling pathways for numerous cytokines and growth factors, and inhibitors targeting JAKs are investigated for inflammatory diseases and certain cancers. researchgate.net The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been productively explored in the search for novel JAK inhibitors.
A notable study reported the discovery of a series of potent JAK3 inhibitors based on 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers. rsc.org Initial lead compounds in this series showed promising potency but lacked selectivity against other JAK family isoforms. rsc.org Using computational and crystallographic analysis, researchers determined that the phenyl ether part of the molecule could be modified to improve selectivity. This led to the identification of compounds 12b and 12d , which were not only potent JAK3 inhibitors but also demonstrated enhanced selectivity over other JAK kinases. rsc.org
The inhibitory action of kinase inhibitors derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold is primarily achieved through competition with ATP. rsc.org These compounds are designed to bind to the ATP-binding pocket of the target kinase, thereby preventing the enzyme from transferring a phosphate (B84403) group to its substrate, which is a critical step in cell signaling. psecommunity.org
This mechanism is classified as Type I or Type II inhibition, where the inhibitor occupies the space normally taken by ATP. mdpi.com The effectiveness of these molecules relies on their ability to form specific molecular interactions, such as hydrogen bonds, with amino acid residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme domain. researchgate.net The rational design of these inhibitors, often aided by X-ray crystallography of the inhibitor bound to the kinase, allows for the precise placement of chemical groups to maximize binding affinity and selectivity for the target kinase over other kinases in the human kinome. rsc.orgresearchgate.net
Contributions to Organic Optoelectronic Materials Research
The electron-deficient nature of the pyrazine (B50134) ring, combined with the properties of the fused pyrrole (B145914) ring, makes the pyrrolo[2,3-b]pyrazine system a subject of interest in materials science. researchgate.net Its electronic characteristics are being explored for use in a variety of organic electronic devices.
The pyrazine core is a component in heterocyclic co-oligomers being investigated for organic field-effect transistors (OFETs). rsc.org These materials are studied for their charge transport properties, which are essential for the functioning of transistors in flexible displays and other electronic applications.
In the field of organic light-emitting diodes (OLEDs), pyrazine-containing structures are explored for creating efficient light-emitting materials, particularly for deep-blue emission, which remains a challenge in OLED technology. For instance, a novel fluorescent emitter incorporating a benzofuro[2,3-b]pyrazine unit—a structure related to pyrrolo[2,3-b]pyrazine—was developed. This material was used to create a deep-blue OLED with high external quantum efficiency and excellent color purity, demonstrating the potential of such heterocyclic systems in high-performance displays.
The strong electron-withdrawing properties of the pyrazine ring make it an attractive component for materials used in organic photovoltaic (PV) cells, also known as solar cells. researchgate.net In the common donor-π-acceptor (D-π-A) design for organic sensitizers in dye-sensitized solar cells (DSSCs), the pyrazine core can function as a powerful electron acceptor or part of the π-bridge, facilitating intramolecular charge transfer upon light absorption. researchgate.net This process is fundamental to converting light into electricity.
Building Block in Complex Chemical Synthesis
The primary role of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine in a research setting is as a versatile building block for the synthesis of more complex molecules. The bromine atom at the C2-position of the pyrrolopyrazine ring is a key functional group that enables a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions.
These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrrolopyrazine core can readily participate in reactions such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl or heteroaryl groups. This functionalization is critical for developing new compounds with specific biological or photophysical properties.
For instance, in the synthesis of potential kinase inhibitors, the 2-bromo derivative serves as a scaffold. Researchers can systematically modify the structure by coupling different boronic acids to the C2-position to explore how these changes affect the molecule's interaction with biological targets. The reactivity of the C-Br bond provides a reliable and efficient route to generate libraries of related compounds for structure-activity relationship (SAR) studies.
Table 1: Common Cross-Coupling Reactions Utilizing Bromo-Heterocycles
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |
| Heck | Alkene | Pd catalyst, Base | C-C (Alkene) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkyne) |
| Buchwald-Hartwig | Amine, Alcohol, or Thiol | Pd catalyst, Ligand, Base | C-N, C-O, C-S |
Development of Fluorescent Probes and Imaging Agents
While direct applications of this compound in fluorescent probes are not extensively documented, the core 7-azaindole (B17877) scaffold possesses intrinsic photophysical properties that make it an attractive candidate for such development. nih.govnih.gov 7-azaindole itself is a fluorescent molecule whose emission properties are sensitive to its environment. nih.gov This sensitivity has been exploited by researchers to probe biological systems; for example, by incorporating it into DNA oligonucleotides to study nucleic acid structure and dynamics. nih.govnih.gov
The fluorescence of the 7-azaindole chromophore can be significantly influenced by its substitution pattern and its interactions with surrounding molecules. nih.gov Upon incorporation into DNA, the fluorescence of 7-azaindole is substantially quenched, a phenomenon that can be used to monitor changes like DNA melting. nih.gov This suggests that derivatives of the pyrrolo[2,3-b]pyrazine core could be functionalized to create novel imaging agents. The synthesis of new fluorescent hybrids based on the 7-azaindole structure has been explored, demonstrating the scaffold's utility in creating molecules with desirable optical properties for biological research. rsc.org The development of such probes often involves tuning the electronic properties of the core heterocycle, a process where the synthetic versatility of the 2-bromo precursor would be highly valuable.
Table 2: Photophysical Properties of 7-Azaindole in Different States
| State | Emission Max (λₑₘ) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|
| Free in Solution | 386 nm | 0.023 | nih.gov |
| Glycosylated (N-1) | 388 nm | 0.53 | nih.gov |
| In Single-Strand DNA | 379 nm | 0.020 | nih.gov |
| In Double-Strand DNA | 379 nm | 0.016 | nih.gov |
General Investigation of Biological Activities in a Research Context
The 5H-pyrrolo[2,3-b]pyrazine (7-azaindole) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its frequent appearance in biologically active compounds. researchgate.netnih.gov Derivatives of this core have been extensively investigated for a wide range of therapeutic applications, with a particular focus on their role as kinase inhibitors. ed.ac.uk
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. acs.org The pyrrolo[2,3-b]pyrazine core serves as an effective scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity. ed.ac.uk
Research in this area often begins with a functionalized core like this compound. Synthetic chemists then build upon this structure, adding different chemical groups to optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Studies have shown that compounds containing the 5H-pyrrolo[2,3-b]pyrazine moiety can inhibit a variety of kinases involved in cancer progression, such as receptor tyrosine kinases. nih.gov The broad utility of this scaffold in drug discovery underscores the importance of intermediates like this compound in the ongoing search for new therapeutic agents. researchgate.net
Structure Activity Relationship Sar Studies and Structural Optimization Within the Pyrrolo 2,3 B Pyrazine Series
Impact of Substituents on Chemical Reactivity and Biological Activity (General Principles)
The biological activity and chemical reactivity of the pyrrolo[2,3-b]pyrazine core are significantly influenced by the nature and position of its substituents. SAR studies on this and related scaffolds, like pyrrolo[2,3-d]pyrimidines, have established several general principles. For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives are particularly noted for their activity as kinase inhibitors. researchgate.net
The introduction of different functional groups can modulate potency and selectivity. In a related pyrrolo[2,3-d]pyrimidine series targeting receptor tyrosine kinases (RTKs), substitutions on an N4-phenyl ring and a 6-ethylaryl group were shown to control both the potency and specificity of inhibitory activity. nih.gov For example, a 3'-bromo substituent on the aniline (B41778) ring was found to be the most potent for PDGFR-β inhibition. nih.gov Conversely, for EGFR inhibition, substitutions such as a 4'-methoxy (an electron-donating group) or a 2'-chloro (an electron-withdrawing group) on the phenyl ring were detrimental to activity. nih.gov
Furthermore, the addition of side chains can significantly impact biological function. Studies on 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives as Topoisomerase II inhibitors highlighted the importance of an alkylamino side chain for activity. nih.gov
| Scaffold | Target | Substituent/Position | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | EGFR Kinase | 4'-OCH₃ on N4-phenyl | Detrimental to activity | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | EGFR Kinase | 2'-Cl on N4-phenyl | Detrimental to activity | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | PDGFR-β Kinase | 3'-Br on N4-phenyl | Most potent substituent | nih.gov |
| Pyrrolo[2,3-b]pyrazine | Inflammatory Enzymes (e.g., COX, LOX) | Electron-donating groups | Enhanced anti-inflammatory potency | |
| Pyrrolo[2,3-b]pyrazine | Topoisomerase II | Alkylamino side chain | Important for inhibitory activity | nih.gov |
Regioselective Functionalization for Targeted Property Modulation
Regioselective functionalization involves introducing chemical groups at specific positions of the pyrrolo[2,3-b]pyrazine core to precisely control the compound's properties. The electronic nature of the fused pyrrole (B145914) and pyrazine (B50134) rings dictates the reactivity of different positions, allowing for targeted chemical modifications.
Direct bromination of the pyrrolo[2,3-b]pyrazine scaffold, for example, often occurs regioselectively at position 2 due to the electronic characteristics of the ring system. This allows for the specific placement of a bromine atom, which can then serve as a handle for further modifications through cross-coupling reactions, such as the Suzuki coupling. ssrn.com The Suzuki reaction allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the scaffold. ssrn.com
Synthetic strategies have been developed to achieve high regioselectivity. For instance, in the synthesis of related pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, a gold(I)-catalyzed annulation proceeds with complete regioselectivity at the C-5 position. acs.orgacs.org Such precise control is essential for building complex molecules and systematically exploring the SAR of different substitution patterns. acs.org By modifying the scaffold at defined positions, chemists can modulate properties like target binding, selectivity, and pharmacokinetic profiles. For instance, in the development of Janus kinase (JAK) inhibitors, modifications to the hinge-binding region of the molecule are critical for achieving high potency and selectivity. ssrn.comnih.gov
Design Principles for Lead Compound Development
The development of lead compounds from the pyrrolo[2,3-b]pyrazine series is guided by several key design principles, often leveraging this scaffold as a "hinge-binder" for kinase inhibition. ssrn.comnih.gov
Scaffold Hopping and Hybridization : A common strategy involves taking a known inhibitor and replacing its core structure (scaffold hopping) with the pyrrolo[2,3-b]pyrazine ring system while retaining key binding motifs. Another approach is hybridization, where fragments from different known active compounds are combined into a single molecule built around the pyrrolopyrazine core. nih.gov
Targeted Substitutions : Depending on the target, specific substitution patterns are explored. For many kinase inhibitors, the molecule is designed to form hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket. ssrn.com Substituents are then added to occupy adjacent hydrophobic pockets or interact with other key residues to enhance potency and selectivity. nih.govssrn.com For example, in a series of FGFR inhibitors, a hit compound from a c-Met inhibitor project was optimized by exploring substitutions on three different parts of the pyrrolo[2,3-b]pyrazine molecule. mdpi.com
Conformational Constraint : Introducing conformational constraints, for instance by fusing an additional ring to the core, can lock the molecule into a bioactive conformation. ssrn.com This can improve binding affinity and selectivity by reducing the entropic penalty of binding.
Improving Physicochemical Properties : Lead optimization also focuses on improving drug-like properties. This includes modifying substituents to enhance solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. nih.gov
Challenges and Opportunities in SAR Exploration of Pyrrolopyrazines
Despite the potential of the pyrrolo[2,3-b]pyrazine scaffold, its full SAR exploration faces several challenges. A significant issue is the limited number of comprehensive SAR studies published for this specific scaffold compared to others. researchgate.net
Challenges:
Small Datasets : Many reported studies involve a relatively small number of compounds, making it difficult to derive robust and broadly applicable SAR models. nih.gov Reliable quantitative structure-activity relationship (QSAR) models often require larger and more diverse datasets. nih.gov
Sparse R-group Matrices : In many synthesized libraries, not all possible substitution points on the scaffold are uniformly explored. nih.gov This creates sparse data matrices, which can complicate the analysis and interpretation of SAR trends. nih.gov
Complex Synthesis : While methods for regioselective functionalization exist, the multi-step synthesis of complex derivatives can be challenging and time-consuming, potentially limiting the number of analogs that can be prepared and tested. dntb.gov.ua
Opportunities:
Kinase Inhibitor Development : The demonstrated success of pyrrolopyrazines as kinase inhibitors presents a major opportunity. researchgate.net There is vast potential to explore substitutions that target specific kinases involved in various diseases, from cancer to inflammatory disorders. researchgate.net
Exploring New Biological Targets : While kinase inhibition is a primary focus, the scaffold's versatility suggests it could be active against other target classes. researchgate.net Systematic screening and SAR exploration could uncover novel biological activities.
Computational Modeling : The use of computational tools, such as molecular docking and QSAR, can help overcome some of the challenges. nih.govnih.gov These methods can prioritize the synthesis of the most promising compounds, guide the design of more effective libraries, and help rationalize observed SAR trends. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to the pyrrolo[2,3-b]pyrazine core often involve multi-step processes that may utilize harsh reagents and solvents. Future research should focus on the development of more sustainable and efficient synthetic methods. This could involve:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or ionic liquids, and exploring microwave-assisted or ultrasound-assisted reactions to reduce reaction times and energy consumption. nih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. nih.gov
Catalytic Systems: Exploring novel catalytic systems, such as dual-catalysis or photocatalysis, could provide more direct and selective routes to 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine. For instance, transition metal-catalyzed C-H activation and functionalization could offer a more streamlined approach to constructing the pyrrolopyrazine core and introducing the bromo and methyl substituents.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-assisted synthesis | Reduced reaction times, higher yields, cleaner reactions | Optimization of reaction conditions (temperature, time, power) |
| Ultrasound-assisted synthesis | Enhanced reaction rates, improved mass transfer | Study of sonochemical effects on reaction pathways |
| Catalysis in green solvents | Reduced environmental impact, potential for catalyst recycling | Screening of catalysts and solvents for optimal performance |
| C-H functionalization | Increased atom economy, fewer synthetic steps | Development of selective and efficient catalysts |
Comprehensive Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research in this area could include:
Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates and transition states.
Computational Modeling: Employing computational methods, like Density Functional Theory (DFT), to model reaction pathways and gain deeper insights into the electronic and steric factors that govern reactivity and selectivity. A study on 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives utilized molecular docking simulations to understand their mechanism as topoisomerase II inhibitors. nih.gov
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of novel compounds. For this compound, advanced theoretical modeling could be used to:
Predict Physicochemical Properties: Calculate key properties such as electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential to predict its reactivity and potential applications. DFT calculations have been effectively used to study the structural, electronic, and spectroscopic parameters of similar heterocyclic compounds. kbhgroup.innih.govnih.gov
Guide Derivative Design: Simulate the effects of different substituents on the electronic and steric properties of the pyrrolopyrazine core to guide the design of new derivatives with tailored functionalities. For instance, theoretical studies on thiazole-substituted pyrrolotriazinone derivatives used DFT to predict reaction mechanisms and pharmacokinetic profiles. osi.lv
Simulate Interactions: Model the interactions of this compound and its derivatives with biological targets or materials to predict their efficacy and guide experimental studies.
| Modeling Technique | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity | HOMO-LUMO gap, electrostatic potential, bond lengths/angles |
| Time-Dependent DFT (TD-DFT) | Spectroscopic properties | UV-Vis absorption spectra, electronic transitions |
| Molecular Docking | Biological activity | Binding affinity and mode of interaction with target proteins |
Exploration of New Applications in Emerging Fields of Chemistry and Materials Science
The unique electronic and structural features of the brominated pyrrolopyrazine scaffold suggest potential applications beyond its current focus in medicinal chemistry. Future research should explore its utility in emerging fields such as:
Materials Science: Investigating the optoelectronic properties of this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the bromine atom could influence properties like charge transport and photoluminescence.
Supramolecular Chemistry: Exploring the ability of the pyrrolopyrazine core to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, to form self-assembled structures with interesting properties.
Targeted Derivatization for Specific Research Probes
The this compound scaffold can be strategically modified to create valuable research tools for chemical biology and medicinal chemistry. Future work could focus on:
Fluorescent Probes: Attaching fluorophores to the pyrrolopyrazine core to develop probes for imaging and sensing specific biological molecules or processes.
Photoaffinity Labels: Incorporating photoreactive groups to create probes that can be used to identify and characterize the binding partners of pyrrolopyrazine-based compounds within a cellular context.
Kinase Inhibitor Scaffolds: Given that 5H-pyrrolo[2,3-b]pyrazine derivatives are known to be potent kinase inhibitors, further derivatization of the 2-bromo-7-methyl variant could lead to the discovery of new and selective inhibitors for specific kinases implicated in diseases such as cancer. researchgate.netnih.govnih.gov The Suzuki coupling reaction is a versatile method for introducing a wide range of substituents onto such heterocyclic cores. ssrn.commdpi.com
Q & A
Q. What are the common synthetic routes for 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine?
The synthesis typically involves bromination of the pyrrolo[2,3-b]pyrazine core. A standard method uses N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or acetonitrile at room temperature or mild heating (40–60°C) . Alternative routes include cyclization of pyrrole-pyrazine precursors followed by regioselective bromination. For example, tert-butyl-protected derivatives are synthesized via bromination and esterification, with potassium carbonate as a base .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 25°C | ~75% | |
| Cyclization | Pyrrole derivative, pyrazine, K₂CO₃, DMF, 80°C | ~60% |
Q. How can researchers confirm the regioselectivity of bromination in this scaffold?
Regioselectivity is validated using NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to assign positions of substituents. For example, in 2-bromo-3-chloro analogs, NOE correlations and coupling constants distinguish between C2 and C3 positions . X-ray crystallography is definitive; structures like 2-bromo-5-tosyl derivatives confirm substitution patterns .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR identifies methyl (δ ~2.5 ppm) and aromatic protons (δ 7–9 ppm). ¹³C NMR distinguishes bromine-bearing carbons (deshielded, δ ~110–120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 256.99 for C₇H₆BrN₃) .
- XRD : Resolves ambiguities in fused-ring systems (e.g., torsion angles in pyrrolo[2,3-b]pyrazine derivatives) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Bromine at C2 acts as a site-selective handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives for kinase inhibitor libraries .
- Sonogashira : Alkynylation at C2 enables optoelectronic material synthesis (e.g., dipyrrolopyrazines) .
Q. Reactivity Comparison Table
| Position | Reaction Type | Application | Reference |
|---|---|---|---|
| C2 (Br) | Suzuki Coupling | Kinase inhibitor synthesis | |
| C7 (Me) | Functionalization | Steric modulation of binding |
Q. What structural features enable its activity as a kinase inhibitor?
The pyrazine ring forms hydrogen bonds with kinase hinge regions (e.g., FGFR1). Bromine and methyl groups enhance hydrophobic interactions and selectivity. Co-crystal structures (e.g., FGFR1-bound analogs) show the pyrazine N1 atom hydrogen-bonded to Ala564, while bromine occupies a hydrophobic pocket .
Q. How can researchers resolve contradictions in biological activity data across analogs?
- Orthogonal Assays : Combine enzymatic (IC₅₀) and cellular (EC₅₀) assays to distinguish target vs. off-target effects.
- SAR Studies : Compare methyl (C7) vs. bulkier substituents (e.g., tosyl ) to assess steric effects.
- Computational Modeling : Docking (e.g., AutoDock Vina) and MD simulations predict binding modes and explain potency variations .
Q. What strategies optimize regioselectivity in functionalizing the pyrrolopyrazine core?
- Microwave-Assisted Amination : Metal-free conditions under microwave irradiation favor C3 amination (e.g., 3-amino derivatives from 2-bromo-3-chloro precursors) .
- Transition Metal Catalysis : Pd-mediated Buchwald-Hartwig couples amines selectively at C2 .
Q. How do computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Tools like SwissADME predict solubility (LogP) and metabolic stability.
- DFT Calculations : Assess electron density (e.g., Fukui indices) to prioritize reactive sites for functionalization .
Q. What analytical challenges arise in characterizing halogenated pyrrolopyrazines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
